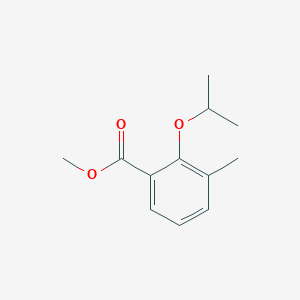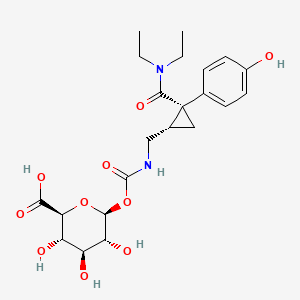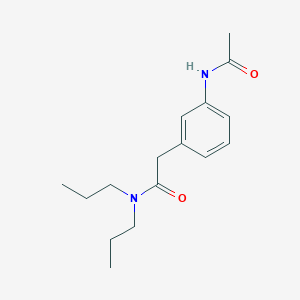
2-(3-Acetamidophenyl)-N,N-dipropylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Acetamidophenyl)-N,N-dipropylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with N,N-dipropylacetamide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetamidophenyl)-N,N-dipropylacetamide typically involves the acylation of 3-aminoacetophenone with N,N-dipropylacetamide. The reaction is carried out under controlled conditions, often using a suitable catalyst to facilitate the process. The reaction can be summarized as follows:
Starting Materials: 3-aminoacetophenone and N,N-dipropylacetamide.
Catalyst: A suitable catalyst such as a Lewis acid (e.g., aluminum chloride) is used.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 80-100°C) in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
化学反应分析
Types of Reactions
2-(3-Acetamidophenyl)-N,N-dipropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring or amide group.
科学研究应用
2-(3-Acetamidophenyl)-N,N-dipropylacetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用机制
The mechanism of action of 2-(3-Acetamidophenyl)-N,N-dipropylacetamide involves its interaction with specific molecular targets in the body. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in pain and inflammation pathways, leading to analgesic and anti-inflammatory effects. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- 2-(3-Acetamidophenyl)-N,N-dimethylacetamide
- 2-(3-Acetamidophenyl)-N,N-diethylacetamide
- 2-(3-Acetamidophenyl)-N,N-dibutylacetamide
Uniqueness
2-(3-Acetamidophenyl)-N,N-dipropylacetamide is unique due to its specific substitution pattern and the presence of N,N-dipropyl groups This structural uniqueness may confer distinct pharmacological properties and reactivity compared to its analogs
属性
分子式 |
C16H24N2O2 |
|---|---|
分子量 |
276.37 g/mol |
IUPAC 名称 |
2-(3-acetamidophenyl)-N,N-dipropylacetamide |
InChI |
InChI=1S/C16H24N2O2/c1-4-9-18(10-5-2)16(20)12-14-7-6-8-15(11-14)17-13(3)19/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,17,19) |
InChI 键 |
YBKIQOQQEBVCQL-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)C(=O)CC1=CC(=CC=C1)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(4-Butyltriazol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B13843777.png)
![Methyl 2-(8-Amino-1,4-dioxaspiro[4.5]decan-2-yl)acetate](/img/structure/B13843781.png)
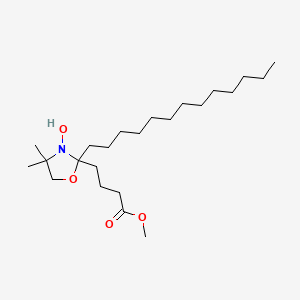
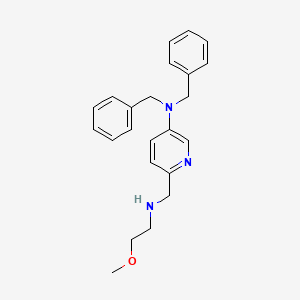
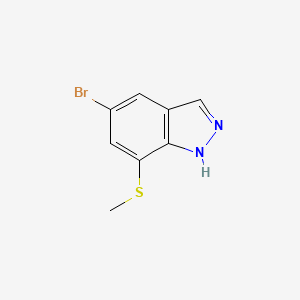
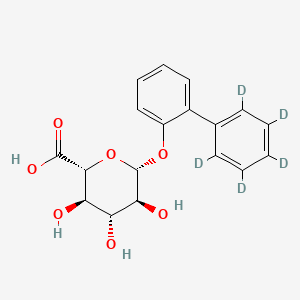
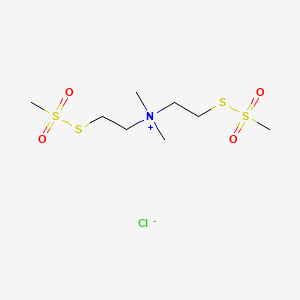
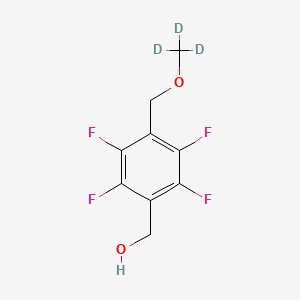
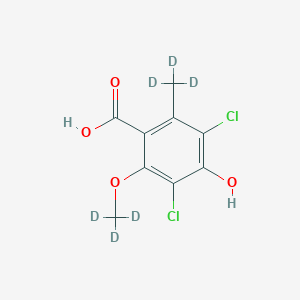
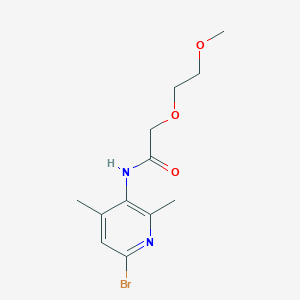
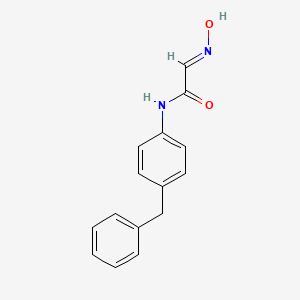
![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13843864.png)
